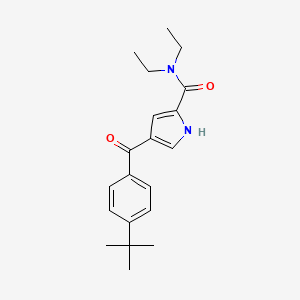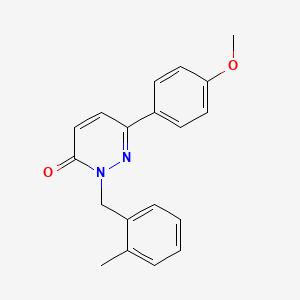
1-Cyclopropanecarbonylazetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropanecarbonylazetidin-3-ol is a versatile small molecule scaffold with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring attached to an azetidine ring with a hydroxyl group at the third position. It is used in various fields of scientific research due to its unique chemical properties and reactivity.
準備方法
The synthesis of 1-Cyclopropanecarbonylazetidin-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with azetidine-3-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Cyclopropanecarbonylazetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like PCC, and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted azetidines and cyclopropane derivatives.
科学的研究の応用
1-Cyclopropanecarbonylazetidin-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Cyclopropanecarbonylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes and resulting in antimicrobial effects . The exact molecular targets and pathways involved are still under investigation, but its ability to interact with a wide range of biological molecules makes it a promising candidate for further research.
類似化合物との比較
1-Cyclopropanecarbonylazetidin-3-ol can be compared with other similar compounds, such as azetidines and cyclopropane derivatives:
Cyclopropane Derivatives: These compounds contain the cyclopropane ring but may not have the azetidine ring, limiting their versatility in chemical reactions and biological applications.
The uniqueness of this compound lies in its combination of both the cyclopropane and azetidine rings, providing a scaffold that is both reactive and stable, making it suitable for a wide range of applications.
特性
IUPAC Name |
cyclopropyl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-3-8(4-6)7(10)5-1-2-5/h5-6,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBLEHCIVRZECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339451-70-5 |
Source


|
| Record name | 1-cyclopropanecarbonylazetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(thiophen-2-yl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol](/img/structure/B2837764.png)
![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)
![2-{4-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-1,3-BENZOTHIAZOLE HYDROCHLORIDE](/img/structure/B2837768.png)
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B2837770.png)
![2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2837771.png)
![N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2837773.png)


![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2837777.png)


![2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2837781.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B2837782.png)
